molecular formula C20H22O3 B3023840 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-26-1

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3023840
CAS No.: 898769-26-1
M. Wt: 310.4 g/mol
InChI Key: MRYZPFFXUNAEQN-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C20H22O3. It is a ketone derivative that is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone typically involves the reaction of ethyl 4-bromobenzoate with 2,3-dimethylphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
  • 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
  • 4’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Uniqueness

4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules

Biological Activity

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a compound with significant biological activity, primarily due to its unique structural properties. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O3, with a molecular weight of approximately 310.39 g/mol. The compound features an ethyl ester group attached to a propiophenone backbone and a dimethyl-substituted phenyl group, which contribute to its reactivity in biological systems .

Mechanisms of Biological Activity

Enzyme Modulation
Research indicates that this compound interacts with various enzymes and receptors, modulating their activity. The compound's structural characteristics allow it to bind effectively to these biological targets, leading to significant biochemical effects. Specific studies have highlighted its role in influencing metabolic pathways and enzyme kinetics .

Potential Applications
The compound has been investigated for its potential applications in medicinal chemistry and chemical biology. Its ability to modulate enzyme activity suggests utility in drug development and therapeutic interventions targeting specific metabolic pathways .

Case Studies

  • Enzyme Interaction Studies
    A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could influence the metabolism of various substrates. This interaction is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions.
  • In Vitro Assays
    In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzymes involved in metabolic processes. These findings suggest that it may play a role in regulating metabolic diseases or conditions associated with enzyme dysfunction.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenoneC20H22O3Similar structure but different substitution pattern on the phenyl group.
Carboethoxy-3-(3,4-dimethylphenyl)propiophenoneC20H22O3Variation in methyl substitution affecting reactivity.
2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenoneC20H22O3Different positional isomer with potential differences in biological activity.

This table illustrates how variations in substitution patterns can lead to distinct chemical behaviors and biological activities among compounds within this class .

Properties

IUPAC Name

ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)13-12-16-7-5-6-14(2)15(16)3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYZPFFXUNAEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644622
Record name Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-26-1
Record name Ethyl 4-[3-(2,3-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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